molecular formula C17H20N2O B2504580 3,6,6-Trimethyl-1-(2-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one CAS No. 442643-10-9

3,6,6-Trimethyl-1-(2-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B2504580
CAS No.: 442643-10-9
M. Wt: 268.36
InChI Key: CEQHOPZYRCRTMN-UHFFFAOYSA-N
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Description

3,6,6-Trimethyl-1-(2-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a synthetic organic compound belonging to the indazole family. Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring. This particular compound is characterized by its unique structure, which includes multiple methyl groups and a tetrahydroindazole core. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-methylphenylhydrazine and 3,3-dimethylbutan-2-one.

    Condensation Reaction: The initial step involves the condensation of 2-methylphenylhydrazine with 3,3-dimethylbutan-2-one under acidic or basic conditions to form an intermediate hydrazone.

    Cyclization: The hydrazone intermediate undergoes cyclization, often facilitated by heating or using a cyclizing agent, to form the indazole core.

    Reduction: The final step may involve the reduction of the indazole to the tetrahydro form using hydrogenation or other reducing agents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can further hydrogenate the indazole ring or reduce any oxidized functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, acylating agents.

Major Products

    Oxidation Products: Hydroxylated or carbonylated derivatives.

    Reduction Products: Fully hydrogenated indazole derivatives.

    Substitution Products: Various substituted indazoles depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 3,6,6-Trimethyl-1-(2-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their therapeutic potential. They may act as enzyme inhibitors, receptor agonists, or antagonists, contributing to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of 3,6,6-Trimethyl-1-(2-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor binding, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-indazole: A simpler indazole derivative with potential biological activity.

    2-Phenylindazole: Another indazole compound with a phenyl group, used in various chemical and biological studies.

    3,3-Dimethyl-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one: A closely related compound with similar structural features.

Uniqueness

3,6,6-Trimethyl-1-(2-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its multiple methyl groups and tetrahydroindazole core differentiate it from other indazole derivatives, potentially leading to unique reactivity and bioactivity profiles.

Biological Activity

3,6,6-Trimethyl-1-(2-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N2OC_{13}H_{16}N_2O with a molecular weight of 216.28 g/mol. The compound features a tetrahydroindazole core which is known for various biological activities.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological properties:

  • Opioid Receptor Modulation : A related compound (1-(2,4-dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one) has been studied for its effects on opioid receptors. It demonstrated significant binding affinity and agonistic activity at μ-opioid receptors with a mean binding affinity of 15 nM . This suggests that similar derivatives may also exhibit opioid-like effects.
  • Antioxidant Activity : Compounds within the indazole family have shown antioxidant properties. The ability to scavenge free radicals can be crucial in preventing oxidative stress-related diseases.
  • Cytotoxicity : Preliminary studies have indicated that derivatives of indazole can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds were tested against human hepatocellular carcinoma cells (HepG2) and demonstrated notable cytotoxicity .

The mechanisms through which this compound exerts its effects include:

  • Receptor Binding : The compound is believed to interact with specific receptors in the central nervous system (CNS), influencing pain pathways and potentially offering analgesic effects.
  • Cellular Pathway Modulation : Studies have shown that such compounds can modulate cellular signaling pathways involving cyclic AMP and β-arrestin recruitment . This modulation is critical for understanding the therapeutic potential in pain management.

Case Studies

A few relevant case studies highlight the biological activity of similar compounds:

StudyCompoundFindings
11-(2,4-Dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-oneDemonstrated potent μ-opioid receptor agonism with minimal gastrointestinal side effects .
2Indazole derivativesExhibited significant cytotoxicity against HepG2 cells with IC50 values indicating strong potential for cancer therapy .
3Antioxidant studyIndicated that indazole derivatives can effectively scavenge free radicals and protect against oxidative damage.

Properties

IUPAC Name

3,6,6-trimethyl-1-(2-methylphenyl)-5,7-dihydroindazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-11-7-5-6-8-13(11)19-14-9-17(3,4)10-15(20)16(14)12(2)18-19/h5-8H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQHOPZYRCRTMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C(=N2)C)C(=O)CC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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